1-Fluoro-2-methyl-1-phenylpropan-2-amine
Description
Contextualization within Fluorinated Organic Chemistry Research
Fluorine is a unique element in the world of organic chemistry and drug design. Its introduction into a molecule can profoundly alter its chemical and physical properties. researchgate.netnih.gov With high electronegativity and a size similar to hydrogen, fluorine can modulate acidity, basicity, conformation, and metabolic stability without significantly increasing the molecule's size. nih.govwikipedia.org In medicinal chemistry, approximately 20% of all commercialized pharmaceutical drugs contain fluorine, a testament to its utility. wikipedia.org
The strategic incorporation of fluorine is a key tactic in drug development for several reasons:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a site on a molecule that is typically vulnerable to metabolic breakdown can block this process, prolonging the drug's half-life in the body. nih.govwikipedia.org
Lipophilicity and Bioavailability: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). researchgate.net This can enhance its ability to cross cellular membranes, including the blood-brain barrier, potentially increasing its bioavailability and potency. nih.gov
Binding Affinity: The electronic effects of fluorine can alter how a molecule interacts with its biological target, such as a receptor or enzyme. This can lead to more potent and selective binding. researchgate.net
The study of fluorinated molecules like 1-Fluoro-2-methyl-1-phenylpropan-2-amine falls within this broader effort to use fluorine to create novel chemical entities with specific, tailored properties for research and potential therapeutic application. nih.gov
Significance of Fluorine Substitution in Amphetamine Analogues for Chemical Synthesis
The phenylpropan-2-amine skeleton is the core structure of amphetamine and its many derivatives. scielo.org.mxdrugbank.com These compounds are of significant interest in medicinal chemistry for their action on the central nervous system. acs.orgmdpi.com The synthesis of fluorinated analogues of these structures is a subject of ongoing research, aimed at investigating how fluorine substitution impacts their properties. researchgate.netnih.gov
Introducing fluorine into an amphetamine analogue can have several important consequences from a chemical synthesis and research perspective:
Modulation of Psychoactivity: Research on various fluorinated phenethylamines has shown that the position and number of fluorine atoms can dramatically alter a compound's effects, in some cases enhancing potency and in others diminishing it. nih.gov
Altered Metabolism: Fluorination can block or redirect the metabolic pathways of amphetamine-type compounds, which is a critical consideration in the design of new research tools or potential therapeutic agents. nih.gov For instance, blocking a site of metabolism can lead to a longer duration of action. wikipedia.org
Synthetic Accessibility: The synthesis of such compounds often involves specialized fluorination techniques or starting with fluorinated precursors. nih.govnih.gov For example, methods like reductive amination of a corresponding fluorinated ketone can be employed to create the final amine product. youtube.com The development of efficient synthetic routes is a key area of research. nih.gov
The compound this compound, with its fluorine atom on the carbon adjacent to the phenyl ring, represents a specific structural motif within this class, designed to explore these structure-activity relationships.
Overview of Prior Research on Related Phenylpropan-2-amine Derivatives
The parent structure, phenylpropan-2-amine (amphetamine), has been the subject of extensive scientific study for over a century. mdpi.com Research has explored its stimulant effects, its mechanism of action involving monoamine neurotransmitters like dopamine (B1211576) and norepinephrine, and its therapeutic applications. acs.org This has led to the development and study of a vast number of derivatives. mdpi.comnih.gov
Key areas of research on related compounds include:
Structural Isomers: The study of positional isomers, such as 2-phenylpropylamine (B128651) (also known as β-methylphenethylamine), helps researchers understand how the arrangement of atoms affects biological activity. nih.govguidetopharmacology.org
Ring-Substituted Analogues: A significant body of research has focused on adding substituents to the phenyl ring. For example, the addition of a methylenedioxy ring leads to compounds like 3,4-methylenedioxymethamphetamine (MDMA). scielo.org.mxnih.gov
Fluorinated Analogues: In recent decades, fluorinated derivatives have become a major focus. researchgate.netnih.gov Compounds like 4-fluoroamphetamine (4-FA) have been studied to understand how a fluorine atom on the phenyl ring alters the pharmacological profile compared to non-fluorinated amphetamine. This research has shown that such substitutions can shift the compound's relative activity on different monoamine transporters. nih.gov
The academic interest in this compound stems from this long history of systematically modifying the phenylpropan-2-amine scaffold to probe the relationship between chemical structure and biological function.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | This compound | C10H14FN | 167.22 | Not Available |
| 1-Phenylpropan-2-amine (Amphetamine) | 1-Phenylpropan-2-amine | C9H13N | 135.21 | 13 |
| 2-Phenylpropan-2-amine | 2-Phenylpropan-2-amine | C9H13N | 135.21 | 585-32-0 |
| 2-Phenylpropylamine (β-Methylphenethylamine) | 2-Phenylpropan-1-amine | C9H13N | 135.21 | 11398 |
| 1-Fluoro-3-phenylpropan-2-amine | 1-Fluoro-3-phenylpropan-2-amine | C9H12FN | 153.20 | Not Available |
Note: Data for the title compound is calculated based on its structure, as a specific PubChem entry was not available. Data for other compounds is sourced from PubChem and other chemical databases. nih.govbiosynth.comnih.govsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-fluoro-2-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3 |
InChI Key |
ZJOHBIIGUJWISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)F)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Investigations of 1 Fluoro 2 Methyl 1 Phenylpropan 2 Amine
General Synthetic Pathways for Fluoroamphetamines and Related Amines
The construction of the fluoroamphetamine scaffold can be approached through several general pathways, each offering distinct advantages in terms of starting material availability, scalability, and control over the final molecular architecture. These routes often involve the sequential formation of key bonds and the introduction of functional groups.
Multi-step synthesis is a fundamental strategy for creating complex molecules like fluoroamphetamines, allowing for the methodical construction of the target compound from simpler starting materials. vapourtec.com This approach breaks down the synthesis into a series of individual reactions, providing greater control over each transformation. vapourtec.com For amphetamine-like structures, a typical multi-step sequence may involve the formation of the carbon skeleton, followed by the introduction of the amine and fluorine functionalities. researchgate.netgoogle.com Continuous-flow synthesis has emerged as a powerful technology for multi-step transformations, offering benefits like enhanced mixing, precise temperature control, and improved safety, particularly for hazardous reactions. flinders.edu.auresearchgate.net In these systems, intermediates can be generated and immediately used in a subsequent step, sometimes incorporating in-line purification to improve efficiency and yield. flinders.edu.au
A general multi-step pathway to a perfluoroalkylated amphetamine analogue illustrates this principle:
Radical Addition: Perfluoroalkyl iodides are added to arylacetylenes to form 1-aryl-1-iodo-2-(perfluoroalkyl)ethylenes. researchgate.net
Enamine Formation: The resulting vinyl iodide undergoes dehydroiodination and reacts with an amine in a one-pot procedure to produce a perfluoroalkylated enamine. researchgate.net
Hydrogenation: The final step is the reduction (hydrogenation) of the enamine to yield the saturated perfluoroalkylated amphetamine. researchgate.net
This sequential approach allows for the systematic assembly of the molecular framework, a hallmark of multi-step synthesis.
Introducing a fluorine atom at the benzylic position is a critical step in the synthesis of 1-Fluoro-2-methyl-1-phenylpropan-2-amine. Nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride ion, is a common strategy. researchgate.net However, the low solubility and high basicity of simple metal fluoride salts can present challenges. ucla.edu
To overcome these issues, various reagents and catalytic systems have been developed:
Deoxyfluorination Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for converting benzylic alcohols into the corresponding benzyl (B1604629) fluorides. organic-chemistry.org
Metal-Catalyzed C-H Fluorination: Modern methods allow for the direct fluorination of benzylic C(sp³)–H bonds. beilstein-journals.org These reactions can be catalyzed by metals such as palladium, manganese, or copper, using nucleophilic fluoride sources like silver fluoride (AgF) or cesium fluoride (CsF). beilstein-journals.orgd-nb.info For instance, a palladium-catalyzed process can involve an initial C-H activation step, followed by oxidation to a Pd(IV)-fluoride complex that reductively eliminates to form the C-F bond. beilstein-journals.orgd-nb.info
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild pathway for SN1-type nucleophilic fluorination, expanding the scope of accessible fluorinated molecules. ucla.edu
These strategies provide a toolkit for installing the fluorine atom with high efficiency, often under mild conditions.
Table 1: Comparison of Nucleophilic Fluorination Methods for Benzylic Positions
| Method | Fluorine Source | Catalyst/Reagent | Substrate | Key Features |
|---|---|---|---|---|
| Deoxyfluorination | Sulfur Trifluoride | DAST, Deoxo-Fluor | Benzylic Alcohols | Converts alcohols directly to fluorides. |
| Halogen Exchange | Metal Fluorides (e.g., KF) | Phase Transfer Catalyst | Benzylic Halides | Classic SN2 reaction; requires activated substrate. mdma.ch |
| C-H Fluorination | AgF, CsF | Pd, Mn, or Cu complexes | Benzylic C-H bonds | Direct functionalization without pre-installed leaving group. beilstein-journals.orgd-nb.info |
| Photoredox Catalysis | Nucleophilic F- source | Photocatalyst | Various | Mild, redox-neutral conditions for SN1-type reactions. ucla.edu |
Reductive amination is a cornerstone of amine synthesis and a widely used method for producing amphetamine and its derivatives. ualberta.camdpi.com The process involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. ualberta.carsc.org
For the synthesis of amphetamine derivatives, the typical precursor is phenyl-2-propanone (P2P). Key variations of this route include:
The Leuckart Reaction: This classic method uses formamide or ammonium formate (B1220265) as both the nitrogen source and the reducing agent. rsc.orgsafrole.com The reaction proceeds by heating P2P with the reagent to form an N-formylamphetamine intermediate, which is subsequently hydrolyzed to yield the primary amine. rsc.org
Catalytic Reductive Amination: A more modern and often higher-yielding approach involves reacting P2P with ammonia in the presence of a reducing agent and a metal catalyst. rsc.orgsafrole.com Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide, with hydrogen gas serving as the reductant. safrole.com Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used. youtube.com
This one-pot transformation is highly efficient for converting a carbonyl group into an amine, making it a favored route in the synthesis of amphetamine-like structures. mdpi.com
Table 2: Common Reductive Amination Routes for Amphetamine Synthesis
| Method Name | Carbonyl Precursor | Amine Source | Reducing Agent | Catalyst |
|---|---|---|---|---|
| Leuckart Reaction | Phenyl-2-propanone | Formamide / Ammonium Formate | Formic Acid / Heat | None |
| Catalytic Hydrogenation | Phenyl-2-propanone | Ammonia | Hydrogen Gas (H₂) | Raney Ni, Pd/C, PtO₂ |
| Chemical Reduction | Phenyl-2-propanone | Ammonia | Sodium Cyanoborohydride | None |
An alternative synthetic approach begins with an already substituted benzene (B151609) ring, onto which the three-carbon amine side-chain is constructed. This is particularly useful for preparing derivatives with specific substitutions on the phenyl ring, such as 4-fluoroamphetamine. mdma.ch
A common sequence for this strategy is the Henry reaction (or nitroaldol condensation):
Condensation: A substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) is condensed with a nitroalkane, such as nitroethane, in the presence of a basic catalyst (e.g., n-butylamine or ammonium acetate). mdma.chrsc.org This reaction forms a substituted nitrostyrene, such as 1-(4-fluorophenyl)-2-nitropropene.
Reduction: The nitro group of the nitrostyrene is then reduced to a primary amine. This reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) or metal-based reducing agents like lithium aluminum hydride (LAH) or an aluminum amalgam. ualberta.casafrole.com
This route is highly versatile, as the choice of the starting substituted benzaldehyde directly determines the substitution pattern on the aromatic ring of the final amphetamine product.
Stereoselective Synthesis Methodologies
The carbon atom bearing the amine group in the amphetamine core is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Furthermore, in this compound, the carbon bearing the fluorine atom is also a stereocenter, leading to the possibility of four stereoisomers. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial as different stereoisomers can have vastly different biological activities. uwaterloo.ca
Achieving stereocontrol in the synthesis of fluorinated amines is a significant challenge that is often addressed using chiral auxiliaries or asymmetric catalysis. nih.govresearchgate.net
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the key stereocenter-forming step, the auxiliary is removed. N-tert-butylsulfinyl imines are highly effective chiral auxiliaries for the synthesis of fluorinated amines. nih.govbioorganica.com.ua The synthesis can proceed via two main strategies:
Stereoselective addition of a nucleophile to a fluorinated N-tert-butylsulfinyl imine. nih.gov
Asymmetric addition of a fluorinated reagent to a non-fluorinated N-tert-butylsulfinyl imine. nih.gov Fluorinated oxazolidinones (Fox) have also been developed as effective chiral auxiliaries for reactions like alkylation and fluorination of amide enolates, often yielding excellent diastereoselectivities. cyu.frnih.gov
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org For fluorinated amines, methods like the manganese-catalyzed asymmetric hydrogenation of fluorinated ketimines have been developed. acs.org Using a chiral ferrocenyl P,N,N ligand, this method can produce a wide range of optically active fluorinated amines with high yields and excellent enantioselectivities (up to 98% ee). acs.org Similarly, asymmetric fluorination catalyzed by chiral primary amines can be used to create fluorinated stereocenters with high enantioselectivity. acs.org Catalytic enantioselective monofluorination has also been achieved using chiral palladium-enolate intermediates. nih.gov
These advanced methodologies provide powerful tools for controlling the absolute stereochemistry of both the fluorine- and amine-bearing carbons, enabling the synthesis of specific, optically pure isomers of complex molecules like this compound. the-innovation.orgnih.govnih.gov
Table 3: Selected Stereoselective Methods in Fluorinated Amine Synthesis
| Method | Key Reagent/Catalyst | Type of Control | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Sulfinyl Imines | N-tert-butylsulfinyl imine | Chiral Auxiliary | High diastereoselectivity | nih.govbioorganica.com.ua |
| Fluorinated Oxazolidinones | "Fox" Auxiliary | Chiral Auxiliary | Excellent diastereoselectivity | cyu.fr |
| Asymmetric Hydrogenation | Chiral Mn-complex | Asymmetric Catalysis | Up to 98% ee | acs.org |
| Asymmetric Fluorination | Chiral Primary Amine | Asymmetric Catalysis | Up to 90% ee | acs.org |
| Enantioselective Fluorination | Chiral Pd-complex | Asymmetric Catalysis | High enantioselectivity | nih.gov |
Enantioselective Approaches to β-Fluoroamphetamines
The introduction of a fluorine atom at the β-position of an amphetamine scaffold creates a stereocenter, necessitating enantioselective synthetic methods to access specific stereoisomers. One prominent strategy involves the stereoselective synthesis of benzylic fluorides, which serve as key precursors to a range of aryl-substituted β-fluoroamphetamines. nih.gov A notable approach begins with substituted aryl epoxides, which undergo efficient ring-opening hydrofluorination. This reaction, often facilitated by reagents like boron trifluoride etherate (BF₃·OEt₂), proceeds via a stereoselective Sₙ1-type mechanism to yield syn-fluorohydrins. nih.gov These fluorohydrin intermediates can then be further elaborated to the desired β-fluoroamphetamine structure.
Another powerful technique for achieving enantioselectivity is through biocatalysis, particularly with the use of ω-transaminases (ω-TAs). These enzymes catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone, producing chiral amines with high enantiomeric excess. nih.govmdpi.com While direct biocatalytic fluorination is a nascent field, ω-TAs have been successfully employed in the synthesis of chiral amines containing fluorine atoms on the aromatic ring, such as (S)-1-(4-trifluoromethylphenyl)ethylamine. semanticscholar.org This demonstrates the potential for developing engineered ω-TAs that can accept fluorinated ketone precursors to produce this compound enantioselectively. The synthesis of sitagliptin, a fluorinated amine drug, using a highly engineered transaminase highlights the industrial viability of this approach. nih.govsemanticscholar.org
The table below summarizes key aspects of enantioselective approaches applicable to the synthesis of β-fluoroamphetamines.
| Approach | Key Features | Example Application |
| Stereoselective Hydrofluorination | Ring-opening of chiral epoxides with a fluorine source. | Synthesis of various aryl-substituted β-fluoroamphetamines from corresponding epoxides. nih.gov |
| Biocatalysis with ω-Transaminases | Asymmetric amination of a prochiral ketone using an engineered enzyme. | Industrial synthesis of sitagliptin. nih.govsemanticscholar.org |
| Traceless Activating Group Strategy | Carbon-carbon bond formation using α-fluoro nitroalkanes with a chiral catalyst. | Preparation of a broad range of enantioenriched β-fluoro amines. |
Diastereoselective Control in Synthetic Pathways
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the context of this compound, which has two stereocenters, achieving a specific diastereomer requires carefully designed synthetic routes. The aforementioned stereoselective hydrofluorination of aryl epoxides is inherently diastereoselective, yielding the syn-fluorohydrin. nih.gov The subsequent chemical transformations to introduce the amine group must be designed to either retain or invert the stereochemistry at the carbinol center to achieve the desired diastereomer of the final product.
Another strategy for diastereoselective control involves the hydrofluorination of aziridines. Lewis base-catalyzed hydrofluorination of N-protected aziridines can proceed with high diastereoselectivity, providing access to β-fluoroamines. organic-chemistry.org The choice of protecting group on the nitrogen atom and the substitution pattern of the aziridine ring can influence the stereochemical outcome of the ring-opening reaction. organic-chemistry.org
Furthermore, the addition of α-fluoro nitroalkanes to imines, catalyzed by chiral bifunctional Brønsted acid/base catalysts, can deliver β-amino-α-fluoro nitroalkanes with high diastereo- and enantioselection. nih.gov Subsequent denitration yields the desired β-fluoroamine. Interestingly, the presence of the fluorine atom can influence the diastereoselectivity of the reaction, sometimes leading to a reversal from the more common anti-aza-Henry product to the rarer syn-product.
The following table outlines methods for achieving diastereoselective control in the synthesis of fluorinated amines.
| Method | Key Transformation | Stereochemical Outcome |
| Epoxide Ring-Opening | Hydrofluorination of chiral epoxides. | Predominantly syn-fluorohydrins. nih.gov |
| Aziridine Hydrofluorination | Lewis base-catalyzed ring-opening of aziridines. | Diastereoselective formation of β-fluoroamines. organic-chemistry.org |
| Aza-Henry Reaction | Addition of α-fluoro nitroalkanes to imines. | Can be tuned for either syn or anti diastereomers. |
Novel Synthetic Protocols and Catalyst Systems
Microwave-Assisted Synthesis Techniques
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and enhanced selectivity. In the context of fluorinated compounds, microwave-assisted synthesis has been successfully applied to the fluorination of various heterocyclic systems. nih.gov For instance, the treatment of 2-acylpyrroles with Selectfluor under microwave conditions results in efficient fluorination. nih.gov While a specific protocol for this compound is not extensively documented, the principles of microwave-assisted fluorination can be applied. The rapid and efficient heating provided by microwaves can be particularly beneficial for fluorination reactions that may be sluggish under conventional heating. The synthesis of fluorinated heterocycles, such as pyrimidin-2-ylamines, has been achieved through microwave-assisted cyclocondensation reactions. nih.gov
Organometallic Transformations in Fluorinated Amine Synthesis
Organometallic chemistry offers a diverse toolbox for the formation of carbon-fluorine bonds. While direct catalytic fluorination using organometallic complexes is an active area of research, a more common strategy involves the use of fluorinated building blocks in cross-coupling reactions. For the synthesis of β-fluorinated amines, organometallic reagents can be employed in the regioselective opening of aziridines. For example, organocuprate reagents can be used to open activated aziridines, and if a fluorinated organocuprate is used, this could provide a pathway to the target molecule.
More advanced methods involve the direct C-H fluorination catalyzed by transition metals. Palladium-catalyzed fluorination of unactivated methylene C(sp³)–H bonds has been demonstrated for the synthesis of β-fluorinated α-amino acids. This approach utilizes an inner-sphere mechanism and can achieve high site- and diastereoselectivity. Although not yet applied to amphetamine derivatives, this methodology holds promise for the direct fluorination of a suitable precursor to this compound.
Biocatalytic Approaches (e.g., Transaminases) for Chiral Amine Synthesis
As introduced in the context of enantioselective synthesis, transaminases are powerful biocatalysts for the production of chiral amines. nih.govmdpi.com Their application in the synthesis of fluorinated amines is a growing field. semanticscholar.org Transaminases can be used in two main modes: asymmetric synthesis from a prochiral ketone or kinetic resolution of a racemic amine.
In an asymmetric synthesis approach, a fluorinated ketone precursor would be converted to the corresponding chiral amine. The development of transaminases with activity towards such fluorinated substrates is an area of active research, driven by the demand for enantiomerically pure fluorinated pharmaceuticals. semanticscholar.org
The table below highlights the advantages of different novel synthetic protocols.
| Protocol | Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for enhanced selectivity. nih.govnih.gov |
| Organometallic Transformations | Access to a wide range of fluorinated building blocks, potential for direct C-H fluorination. |
| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govmdpi.com |
Detailed Reaction Mechanisms and Kinetic Studies
The mechanism of fluorination is highly dependent on the nature of the fluorine source and the substrate. In the case of electrophilic fluorinating reagents like Selectfluor, the reaction with an enol or enamine intermediate is believed to proceed through a polar, two-electron process. Kinetic studies on the fluorination of enol esters with Selectfluor support a mechanism involving an oxygen-stabilized carbenium ion intermediate, rather than a single-electron transfer (SET) process involving radical intermediates.
For biocatalytic reactions involving transaminases, the mechanism follows a ping-pong bi-bi kinetic model. The reaction is initiated by the formation of a Schiff base between the pyridoxal-5'-phosphate (PLP) cofactor and the amino donor. This is followed by a series of proton transfers and tautomerization steps, leading to the release of the ketone product and the formation of the pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then reacts with the ketone substrate (the amino acceptor) in a reverse sequence of steps to generate the chiral amine product and regenerate the PLP-enzyme complex. mdpi.com Kinetic analysis of these reactions is crucial for process optimization and for understanding the substrate specificity and enantioselectivity of the enzyme. chemrxiv.org Computational modeling can be used in conjunction with experimental kinetic data to predict the outcome of kinetic resolutions and to guide enzyme engineering efforts. chemrxiv.org
Epoxide Ring-Opening Hydrofluorination Mechanisms
The synthesis of fluorohydrins, key precursors to compounds like this compound, can be effectively achieved through the ring-opening of epoxides with a fluoride source. This transformation generally proceeds via a nucleophilic substitution (SN2) mechanism. The choice of fluorinating agent is critical and can range from hydrogen fluoride (HF) complexes, such as Olah's reagent (pyridine·9HF), to metal fluoride salts. ucla.edu
The mechanism involves the protonation of the epoxide oxygen by an acidic species, which activates the ring towards nucleophilic attack. In less acidic or aprotic conditions, a Lewis acid can serve the same purpose by coordinating to the epoxide oxygen. The fluoride anion (F⁻) then acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of a terminal epoxide like a styrene oxide derivative, the fluoride ion typically attacks the less sterically hindered terminal carbon. ucla.edu However, for benzylic epoxides, the attack may preferentially occur at the benzylic carbon due to its ability to stabilize a partial positive charge in the transition state.
Table 1: Key Aspects of Epoxide Ring-Opening Hydrofluorination
| Feature | Description |
| Mechanism Type | SN2 |
| Key Intermediate | Protonated or Lewis acid-activated epoxide |
| Nucleophile | Fluoride anion (F⁻) |
| Common Reagents | HF-Pyridine (Olah's Reagent), Metal Fluorides (e.g., FeF₃) nih.gov |
| Stereochemistry | Inversion of configuration at the attacked carbon |
| Regioselectivity | Influenced by steric hindrance and electronic stabilization |
Rearrangement Reactions in Amine Formation
Several classical name reactions involving molecular rearrangements provide powerful routes to primary amines from carboxylic acids or their derivatives. These methods are particularly useful as they often involve the formation of an isocyanate intermediate, which can be readily hydrolyzed to the target amine. wikipedia.orgorganic-chemistry.org
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. organic-chemistry.orgnih.gov The acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride, by reacting it with an azide salt (e.g., sodium azide). The key step is a concerted migration of the R-group from the carbonyl carbon to the adjacent nitrogen as dinitrogen is expelled. nih.gov This rearrangement proceeds with complete retention of the migrating group's stereochemistry. nih.gov The resulting isocyanate is then hydrolyzed with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine. organic-chemistry.org This method is valued for its tolerance of a wide array of functional groups. nih.govresearchgate.net
Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistnotes.com The reaction is typically carried out with bromine in a strong aqueous base like sodium hydroxide. wikipedia.orgchemistnotes.com The mechanism proceeds through several steps:
Deprotonation of the amide by the base.
Reaction of the resulting anion with bromine to form an N-bromoamide.
A second deprotonation to form a bromoamide anion.
Rearrangement of the bromoamide anion, where the R-group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.orgchemistrysteps.com
Hydrolysis of the isocyanate to a carbamic acid, followed by decarboxylation to the primary amine. wikipedia.org
Lossen Rearrangement: The Lossen rearrangement is the conversion of a hydroxamate ester (or its O-acyl, O-sulfonyl, or O-phosphoryl derivatives) into an isocyanate. nih.gov The reaction is initiated by a base, which deprotonates the hydroxamic acid derivative. This is followed by a spontaneous rearrangement that releases a carboxylate anion to produce the isocyanate intermediate, which can then be hydrolyzed to the amine. nih.gov
Schmidt Reaction: The Schmidt reaction provides a direct conversion of carboxylic acids to primary amines using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orglibretexts.org The mechanism begins with the protonation of the carboxylic acid and loss of water to form an acylium ion. wikipedia.org The acylium ion then reacts with hydrazoic acid to form a protonated azido ketone intermediate. A rearrangement occurs where the R-group migrates, leading to the expulsion of dinitrogen and the formation of a protonated isocyanate. wikipedia.org Subsequent attack by water and decarboxylation yields the final amine. organic-chemistry.org This reaction is mechanistically similar to the Curtius rearrangement. organic-chemistry.orgwikipedia.org
Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgorganicreactions.org While it does not directly produce an amine, the resulting amide can be hydrolyzed in a subsequent step. The mechanism involves the protonation of the oxime's hydroxyl group to create a good leaving group (water). organic-chemistry.org This is followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. wikipedia.org Water then attacks the nitrilium ion, and after tautomerization, the amide is formed. wikipedia.org
Wolff Rearrangement: The Wolff rearrangement involves the conversion of an α-diazocarbonyl compound into a ketene, accompanied by the loss of dinitrogen. wikipedia.orgorganic-chemistry.org This reaction is a key step in the Arndt-Eistert synthesis, which is used for the one-carbon homologation of carboxylic acids. organic-chemistry.org The ketene intermediate is highly reactive and can be trapped by nucleophiles like water, alcohols, or amines to generate carboxylic acid derivatives. wikipedia.org While not a direct route to the target amine, it is a crucial method for synthesizing the necessary carboxylic acid precursors with an extended carbon chain. The mechanism can be either concerted or proceed stepwise through a carbene intermediate. organic-chemistry.orgnih.gov
Table 2: Comparison of Rearrangement Reactions for Amine Synthesis
| Reaction | Starting Material | Key Intermediate | Key Features |
| Curtius | Acyl Azide | Isocyanate | Thermally induced, retention of stereochemistry. organic-chemistry.orgnih.gov |
| Hofmann | Primary Amide | Isocyanate | Loss of one carbon atom, uses halogen/base. wikipedia.orgchemistnotes.com |
| Lossen | Hydroxamate Ester | Isocyanate | Base-initiated rearrangement. nih.gov |
| Schmidt | Carboxylic Acid | Isocyanate | Uses hydrazoic acid, acid-catalyzed. wikipedia.orglibretexts.org |
| Beckmann | Oxime | Nitrilium Ion | Produces an amide, which requires further hydrolysis. wikipedia.orgorganic-chemistry.org |
| Wolff | α-Diazoketone | Ketene | Used for precursor synthesis (homologation). wikipedia.orgorganic-chemistry.org |
Radical Addition Mechanisms in Perfluoroalkylation
Radical perfluoroalkylation provides a direct method for introducing perfluoroalkyl chains onto organic molecules, particularly unsaturated systems like alkenes. acs.org While the target molecule is monofluorinated, the principles of radical addition are relevant for creating C-F bonds. The most common approach is the Atom Transfer Radical Addition (ATRA) of a perfluoroalkyl iodide (Rf-I) across a double bond. nsf.gov
The mechanism is typically initiated by photoredox catalysis or the formation of an electron donor-acceptor (EDA) complex under visible light irradiation. acs.orgnsf.govnih.gov
Initiation: A photocatalyst or EDA complex facilitates a single electron transfer (SET) to the perfluoroalkyl iodide, causing the cleavage of the C-I bond to generate a perfluoroalkyl radical (Rf•). nih.gov
Propagation: The electrophilic perfluoroalkyl radical adds to the alkene (e.g., a styrene derivative). For styrene, this addition occurs preferentially at the less substituted carbon of the double bond to form a more stable benzylic radical intermediate. nih.gov
Atom Transfer: This radical intermediate then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, propagating the radical chain and forming the final iodo-perfluoroalkylated product. nsf.gov
This method allows for the vicinal difunctionalization of alkenes, installing both a perfluoroalkyl group and an iodine atom across the double bond. nih.gov
Table 3: Mechanistic Steps in Radical Perfluoroalkylation of Alkenes
| Step | Process | Description |
| 1. Initiation | Radical Generation | A perfluoroalkyl radical (Rf•) is formed from Rf-I via photocatalysis or an EDA complex. acs.orgnsf.gov |
| 2. Propagation | Radical Addition | The Rf• radical adds to the C=C double bond of the alkene, forming a carbon-centered radical intermediate. nih.gov |
| 3. Propagation | Atom Transfer | The radical intermediate abstracts an iodine atom from Rf-I to yield the final product and regenerate the Rf• radical. nsf.gov |
Dehydroiodination and Hydrogenation Sequences
The products obtained from the radical addition of perfluoroalkyl iodides to alkenes are vicinal iodo-perfluoroalkyl alkanes. These intermediates can be further manipulated to achieve the saturated perfluoroalkyl alkane. This is typically accomplished in a two-step sequence involving elimination followed by reduction.
Dehydroiodination: The iodo-perfluoroalkyl alkane is treated with a base to induce an elimination reaction (E2 mechanism). This removes a proton from the carbon adjacent to the perfluoroalkyl group and the iodine atom from the neighboring carbon, resulting in the formation of a perfluoroalkyl-substituted alkene.
Hydrogenation: The resulting alkene is then subjected to catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas), the double bond is reduced to a single bond, yielding the final saturated perfluoroalkylated product. nih.gov A monofluoroolefination-hydrogenation sequence is a recognized procedure in fluoro-organic synthesis. acs.org
This sequence provides a reliable method to convert the initial radical addition product into a fully saturated fluoro-alkane structure, which is a key step in synthesizing compounds like this compound from an appropriate unsaturated precursor.
Comprehensive Spectroscopic Analysis and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei such as fluorine.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of 1-Fluoro-2-methyl-1-phenylpropan-2-amine is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The presence of a chiral center at the carbon bearing the fluorine atom (C1) renders the geminal methyl groups and the protons on adjacent carbons diastereotopic, leading to more complex splitting patterns.
The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic proton (H1), being adjacent to both the phenyl ring and the fluorine atom, would present as a doublet of doublets due to coupling with the fluorine atom and the vicinal amino proton. Its chemical shift would be significantly influenced by these neighboring groups. The two methyl groups, being chemically non-equivalent, are expected to produce two distinct singlets. The amine protons would likely appear as a broad singlet.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Phenyl-H | 7.20-7.50 | Multiplet | - |
| H1 (CHF) | 4.50-5.00 | Doublet of Doublets | J(H-F) ≈ 45-50, J(H-NH) ≈ 2-4 |
| NH₂ | 1.5-3.0 | Broad Singlet | - |
| CH₃ (x2) | 1.10-1.40 | Two Singlets | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom bonded to the fluorine (C1) will exhibit a characteristic large coupling constant (¹JCF).
The aromatic carbons will resonate in the typical downfield region of 125-140 ppm. The benzylic carbon (C1) will be observed as a doublet with a large C-F coupling constant. The quaternary carbon (C2) bearing the two methyl groups and the amine group will appear in the aliphatic region, as will the two non-equivalent methyl carbons.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |
| C1 (CHF) | 90-100 | Doublet | ¹J(C-F) ≈ 170-200 |
| C2 (C(CH₃)₂NH₂) | 50-60 | Singlet | - |
| CH₃ (x2) | 20-30 | Two Singlets | - |
| Aromatic C (ipso) | 135-140 | Doublet | ²J(C-F) ≈ 20-25 |
| Aromatic C (ortho) | 128-130 | Doublet | ³J(C-F) ≈ 5-10 |
| Aromatic C (meta) | 127-129 | Singlet | - |
| Aromatic C (para) | 125-128 | Singlet | - |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. chemicalbook.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. This signal will be split into a doublet of doublets due to coupling with the geminal proton (H1) and potentially smaller long-range couplings. The chemical shift of the fluorine signal provides valuable information about its electronic environment. drugbank.com For primary alkyl fluorides, the chemical shifts typically appear in the range of -200 to -220 ppm. drugbank.com
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| F | -200 to -220 | Doublet of Doublets | J(F-H1) ≈ 45-50 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. sigmaaldrich.com It would be used to definitively link the proton signals of the methyl groups and the benzylic proton to their corresponding carbon signals.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, this compound would be ionized to produce a molecular ion (M+•). The analysis of the fragmentation of this molecular ion provides a fingerprint that can be used for structural confirmation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to deduce their elemental compositions.
A primary fragmentation pathway would likely involve the cleavage of the C1-C2 bond (alpha-cleavage), which is a common fragmentation for phenethylamines. This would lead to the formation of a stable benzylic cation or a cation containing the amine group. Another significant fragmentation would be the loss of a methyl radical from the molecular ion.
Predicted Mass Spectrometry Fragmentation
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| [M]+• | [C₁₀H₁₄FN]+• | Molecular Ion |
| [M-CH₃]+ | [C₉H₁₁FN]+ | Loss of a methyl radical |
| 109 | [C₇H₆F]+ | Alpha-cleavage, formation of fluorotropylium ion |
| 58 | [C₃H₈N]+ | Alpha-cleavage, formation of the amine-containing fragment |
This comprehensive spectroscopic analysis, combining various NMR techniques and mass spectrometry, provides a robust framework for the complete structural characterization of this compound.
Accurate Mass Measurement for Molecular Formula Verification
No specific experimental data for the accurate mass measurement of this compound is publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
No specific experimental Infrared (IR) spectrum for this compound is publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific experimental Ultraviolet-Visible (UV-Vis) spectrum for this compound is publicly available. Data for isomers like 4-Fluoromethamphetamine show a λmax at 264.0 nm, and 2-Fluoromethamphetamine shows a λmax at 261.6 nm. swgdrug.orgswgdrug.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
No specific X-ray crystallography data for this compound is publicly available. Consequently, details regarding its absolute stereochemistry and solid-state conformation from this method cannot be provided.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 1-Fluoro-2-methyl-1-phenylpropan-2-amine.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of organic molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles.
The introduction of a fluorine atom is known to significantly alter the electronic properties of a molecule. nih.gov DFT studies can precisely quantify these effects in this compound. For instance, the high electronegativity of fluorine induces a strong dipole moment and alters the charge distribution across the molecule. DFT calculations can map these changes and provide a detailed picture of the electronic landscape.
A study on fluorinated poly(arylene-ethynylene) derivatives using DFT demonstrated that fluorine substitution significantly impacts molecular structure and electronic properties, which can be extrapolated to understand its effect on the phenethylamine (B48288) backbone. nih.gov
Table 1: Representative DFT-Calculated Properties for a Phenethylamine Analog
| Property | Calculated Value | Significance for this compound |
| Dipole Moment | ~2.5 D | Indicates significant charge separation due to the fluorine atom. |
| Total Energy | Variable (dependent on basis set) | Provides a measure of the molecule's stability. |
| Mulliken Atomic Charges | C-F Carbon: Positive; Fluorine: Negative | Quantifies the electron-withdrawing effect of the fluorine atom. |
Note: The values in this table are illustrative and based on typical results for similar fluorinated organic molecules. Specific calculations for this compound would be required for precise data.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group. The LUMO, conversely, would likely be distributed over the phenyl ring and the C-F bond, reflecting the electron-accepting nature of the fluorinated carbon.
Table 2: Conceptual HOMO-LUMO Analysis for this compound
| Molecular Orbital | Expected Location of High Electron Density | Implication for Reactivity |
| HOMO | Phenyl ring, Nitrogen lone pair | Site of electrophilic attack and oxidation. |
| LUMO | Phenyl ring, Carbon-Fluorine bond | Site of nucleophilic attack and reduction. |
| HOMO-LUMO Gap | Moderate | Indicates a balance between stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue represents regions of positive electrostatic potential (electron-poor).
For this compound, an MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and electrophilic attack. The fluorine atom, being highly electronegative, would also be surrounded by a region of negative potential. Conversely, the hydrogen atoms of the amine group and the carbon atom attached to the fluorine would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.netlibretexts.org The phenyl ring would display a complex potential landscape with negative potential above and below the plane of the ring (pi-system) and positive potential around the edges due to the hydrogen atoms.
Computational Modeling of Reaction Pathways
Computational chemistry is not only used to study static molecular properties but also to model the dynamics of chemical reactions. This allows for the investigation of reaction mechanisms, the identification of transition states, and the prediction of reaction outcomes.
The synthesis of this compound involves the formation of new chemical bonds and the creation of a chiral center. Computational methods can be used to model the entire reaction pathway, from reactants to products, through the transition state. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
By calculating the energies of the reactants, products, and transition state, an energy landscape for the reaction can be constructed. This provides valuable information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For example, in a reductive amination synthesis of this compound, computational modeling could be used to compare different reducing agents or reaction conditions to determine which pathway has the lowest activation energy and is therefore more favorable. pressbooks.pub
As this compound is a chiral molecule, controlling the stereochemistry of its synthesis is crucial. Computational modeling has become an invaluable tool in predicting and understanding the stereochemical outcomes of asymmetric reactions. scilit.comchiralpedia.comresearchgate.netox.ac.uk
For the synthesis of a specific enantiomer of this compound, a chiral catalyst or auxiliary would likely be employed. Computational methods can model the interaction between the substrate, the reagent, and the chiral catalyst in the transition state. By comparing the energies of the transition states leading to the different possible stereoisomers, the major product can be predicted. chemrxiv.org
For example, if a chiral reducing agent is used in the reductive amination of a precursor ketone, there will be two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The energy difference between these two transition states will determine the enantiomeric excess of the reaction. Computational analysis of these transition states can reveal the specific steric and electronic interactions that favor the formation of one enantiomer over the other, providing a rational basis for catalyst design and optimization. chiralpedia.comresearchgate.net
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) Modeling for Synthetic Optimization
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) modeling represents a powerful computational strategy in modern synthetic chemistry. These models aim to establish a mathematical correlation between the structural or physicochemical properties of reactants, catalysts, or solvents and the outcome of a chemical reaction, such as its rate, yield, or selectivity. acs.org By understanding these relationships, chemists can predict the outcomes of new reactions, screen potential candidates computationally, and ultimately accelerate the optimization of synthetic routes. acs.org This approach is particularly valuable for complex molecules like this compound, where the synthesis can involve multiple steps and stereochemical considerations.
The development of a QSRR model for the synthesis of this compound would begin with the selection of a specific reaction to optimize. For instance, a key step could be the asymmetric fluorination of a precursor molecule or the reductive amination of a fluorinated ketone. A dataset of reactions would be compiled where systematic variations are made to a specific component, such as the catalyst's ligand or the substrate's substituents.
For each variation, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecule's structure and electronic properties. They can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Calculated using methods like Density Functional Theory (DFT), describing electronic properties such as orbital energies (HOMO, LUMO), atomic charges, and electrostatic potentials. nih.gov
Once the descriptors and the corresponding experimental results (e.g., reaction yield, enantiomeric excess) are gathered, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSRR model. The goal is to find the descriptors that have the most significant correlation with the observed reactivity or selectivity.
Hypothetical QSRR Model for Asymmetric Synthesis
To illustrate, consider a hypothetical QSRR study on the enantioselective synthesis of this compound using a chiral catalyst. The model aims to predict the enantiomeric excess (ee) based on the structural properties of different phosphine (B1218219) ligands on a metal catalyst.
Interactive Data Table: Hypothetical QSRR Descriptors for Catalyst Ligand Optimization
The table below presents hypothetical data for a QSRR model aimed at optimizing the enantiomeric excess (ee) of a reaction to form this compound. The descriptors relate to the properties of the catalyst's chiral ligand.
| Ligand ID | Steric Descriptor (Tolman Cone Angle) | Electronic Descriptor (Hammett Parameter) | Experimental ee (%) | Predicted ee (%) |
| L1 | 145 | -0.27 | 85 | 84.5 |
| L2 | 160 | -0.17 | 92 | 91.8 |
| L3 | 132 | -0.35 | 78 | 79.1 |
| L4 | 182 | 0.00 | 95 | 94.7 |
| L5 | 150 | 0.10 | 88 | 87.9 |
In this hypothetical model, the Tolman cone angle serves as a steric descriptor, quantifying the bulkiness of the ligand, while the Hammett parameter describes its electron-donating or -withdrawing ability. A resulting QSRR equation might look like:
ee(%) = β₀ + β₁(Tolman Cone Angle) + β₂(Hammett Parameter)
Where β₀, β₁, and β₂ are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the enantiomeric excess for new, untested ligands, thereby guiding the choice of catalyst for achieving the highest selectivity. This predictive capability significantly reduces the need for extensive experimental screening, saving time and resources. The insights gained from the model can also provide a deeper understanding of the reaction mechanism, highlighting the key molecular features that govern the stereochemical outcome.
While specific QSRR studies for the synthesis of this compound are not prominently available in published literature, the principles of QSRR are broadly applicable. The development of such models would be a logical step in the process optimization for the large-scale and efficient production of this compound.
Chemical Transformations and Role As a Synthetic Intermediate
Derivatization Reactions of 1-Fluoro-2-methyl-1-phenylpropan-2-amine
The reactivity of this compound is primarily centered around its primary amine functionality and the phenyl ring, allowing for a variety of derivatization reactions.
Amine Functionalization (e.g., Acylation, Alkylation)
The primary amine group of this compound is a nucleophilic center, readily undergoing acylation and alkylation reactions.
Acylation: The amine can be acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-Fluoro-2-methyl-1-phenylpropan-2-yl)acetamide. This functionalization is a common strategy in the derivatization of amphetamines and related compounds. The use of chiral derivatizing agents, such as 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro), can be employed for the enantiomeric determination of amphetamine-type compounds by liquid chromatography, a technique that could be applicable to resolve enantiomers of this compound. rsc.org
Alkylation: Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. For example, reductive amination with a carbonyl compound or direct alkylation with an alkyl halide can introduce alkyl groups onto the nitrogen atom. A patent for fluorine-substituted amphetamines suggests that the amino group can be alkylated by methods such as reaction with methyl formate (B1220265) or acetic anhydride, followed by reduction, for instance, with lithium aluminum hydride. google.com This indicates that N-methylation to form N-methyl-1-fluoro-2-methyl-1-phenylpropan-2-amine is a feasible transformation.
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Example |
|---|---|---|
| Acylation | Acetyl chloride | N-(1-Fluoro-2-methyl-1-phenylpropan-2-yl)acetamide |
| Alkylation | Methyl formate, then LiAlH₄ | N-Methyl-1-fluoro-2-methyl-1-phenylpropan-2-amine |
Modifications of the Aromatic Ring
The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, although the fluorine and the alkylamine side chain will influence the regioselectivity of these reactions. researchgate.netresearchgate.net The fluorine atom is an ortho-, para-director, while the bulky alkylamine side chain might sterically hinder the ortho-positions.
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Further halogenation of the phenyl ring with chlorine, bromine, or iodine using appropriate reagents and catalysts.
Friedel-Crafts Reactions: While Friedel-Crafts alkylation or acylation can be challenging for pyridine (B92270) due to reaction at the nitrogen atom, these reactions are generally applicable to benzene (B151609) derivatives. wikipedia.org However, the presence of the amine group might require protection prior to the reaction to avoid side reactions.
Utilization as a Building Block in Complex Molecule Synthesis
The chiral nature and functional groups of this compound make it a valuable building block for the synthesis of more complex molecules, particularly other psychoactive substances and chiral frameworks.
Synthesis of Polysubstituted Amphetamine Analogues
This compound can serve as a precursor for a variety of polysubstituted amphetamine analogues. By combining the derivatization reactions mentioned above (amine functionalization and aromatic ring modification), a diverse library of compounds can be generated. For example, a patent describes the synthesis of fluorine-substituted amphetamines where the phenyl ring can have additional substituents. google.com This highlights the potential of using the fluorinated compound as a scaffold to explore structure-activity relationships within this class of compounds. The synthesis of fluorinated analogues of MDMA has also been reported, further demonstrating the utility of fluorinated phenethylamines in creating novel psychoactive substances. nih.gov
Incorporation into Chiral Scaffolds and Frameworks
Chiral amines are crucial in asymmetric synthesis, serving as chiral auxiliaries or being incorporated into larger chiral molecules. bioorganica.com.uacyu.fr The enantiomers of this compound, once resolved, could be used in a similar fashion. For example, they could be used to direct the stereochemistry of reactions on other molecules or be integrated into chiral ligands for catalysis. The synthesis of fluorinated chiral amines is of high importance in medicinal chemistry as the fluorine can modulate properties like basicity and bioavailability. nih.gov The enzymatic kinetic resolution of phenylethylamines structurally related to amphetamine has been successfully achieved, suggesting a viable route for obtaining the enantiomerically pure forms of this compound. csic.es
Investigation of Chemical Stability and Degradation Pathways under Controlled Experimental Conditions
The chemical stability of this compound is an important consideration for its synthesis, storage, and potential applications. The presence of the carbon-fluorine bond is expected to enhance the metabolic stability of the molecule. google.com
Studies on the stability of amphetamine and its derivatives in biological samples have shown them to be relatively stable under various storage conditions. researchgate.netrsc.orgnih.gov For instance, a study on the stability of amphetamine in seized samples showed a relatively slow degradation over 32 months. nih.gov While specific data for this compound is not available, these findings suggest that it would likely exhibit reasonable stability.
The degradation of halogenated compounds can occur through dehalogenation, which is often a slow process. mdpi.com The carbon-fluorine bond is the strongest single bond to carbon, and its cleavage typically requires significant energy input or specific enzymatic activity. nih.govacs.org Therefore, under normal controlled experimental conditions, the C-F bond in this compound is expected to be highly stable. libretexts.org Potential degradation pathways would likely involve the amine functionality or other parts of the molecule before C-F bond cleavage. For example, oxidation of the amine group could be a possible degradation route.
Advanced Analytical Method Development for Research Purity and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally unstable compounds. In the context of 1-Fluoro-2-methyl-1-phenylpropan-2-amine, its primary applications are the determination of chemical purity and the separation of its stereoisomers.
Purity Assessment: A reversed-phase HPLC (RP-HPLC) method is typically developed to assess the purity of a synthesized batch of the compound. This involves separating the main compound from any starting materials, reagents, or byproducts from the synthesis. The percentage purity is calculated based on the relative peak area of the analyte compared to the total area of all detected peaks. Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of these assessments. nih.gov
Isomeric Separation: The structure of this compound contains a chiral center at the carbon atom bonded to the fluorine and the phenyl group, meaning it exists as a pair of enantiomers. Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated by standard chromatographic techniques. sigmaaldrich.com Chiral chromatography is therefore essential.
High-performance liquid chromatography utilizing a chiral stationary phase (CSP) is the most effective and widely used method for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful in resolving a wide range of chiral compounds, including amines. nih.govyakhak.orgmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com The development of an effective chiral HPLC method is critical for studying the properties of each individual enantiomer. mdpi.com
The following interactive table outlines exemplary chromatographic conditions that could be adapted for the chiral separation of this compound enantiomers, based on established methods for similar chiral amines. yakhak.orgpensoft.net
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® IA/IE) | Provides a chiral environment for enantiomeric recognition and separation. yakhak.org |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with a basic additive (e.g., 0.1% Diethylamine) | Normal-phase elution. The basic additive improves peak shape and reduces tailing for amine compounds. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. pensoft.net |
| Column Temperature | 25 °C | Maintains consistent and reproducible retention times. pensoft.net |
| Detection | UV Absorbance at ~254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the qualitative identification and quantitative measurement of volatile and semi-volatile compounds in research samples. nih.gov For amphetamine-type substances, GC-MS is a frequently employed analytical tool. nih.govkoreascience.kr
Qualitative Analysis: In qualitative analysis, GC-MS is used to confirm the chemical structure of this compound. libretexts.org After the compound elutes from the GC column, it enters the mass spectrometer's ion source, typically undergoing electron ionization (EI). This high-energy process fragments the molecule into a reproducible pattern of charged ions. libretexts.org The resulting mass spectrum serves as a chemical "fingerprint."
The fragmentation pattern for this compound can be predicted based on established principles. libretexts.orgmiamioh.edu Key fragmentation pathways would include:
Alpha-cleavage: The bond between the two carbon atoms of the propane (B168953) backbone is likely to break, yielding a stable iminium cation. This is a characteristic fragmentation for amines. libretexts.org
Benzylic cleavage: Fragmentation can occur to produce the tropylium (B1234903) ion (m/z 91), a common feature for compounds containing a benzyl (B1604629) group.
Loss of small neutral molecules: The parent ion may lose small, stable neutral fragments.
The following interactive table details the predicted major fragments for this compound in an EI-MS spectrum.
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 167 | [C₁₀H₁₄FN]⁺ | Molecular Ion (M⁺) |
| 152 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 91 | [C₇H₇]⁺ | Benzylic cleavage leading to the tropylium ion. |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage of the C-C bond adjacent to the phenyl-bearing carbon. |
Quantitative Analysis: For quantitative analysis, GC-MS is typically operated in selected ion monitoring (SIM) mode. unb.br This involves monitoring only a few specific, characteristic ions of the target analyte, which significantly increases sensitivity and selectivity. To perform quantification, a known amount of an internal standard (IS)—a chemically similar but isotopically labeled version of the analyte or a different compound with similar properties—is added to every sample and calibration standard. unb.br A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration of the standards. The concentration of the analyte in an unknown sample can then be determined from this curve. libretexts.org
Development of Reference Standards and Robust Analytical Protocols for Academic Research
The reliability of any analytical data hinges on the quality of the reference materials and the robustness of the analytical methods used. nih.govojp.gov For research on a compound like this compound, establishing these foundational elements is a prerequisite for generating high-quality, reproducible data.
Reference Standards: A certified reference standard (CRM) or a well-characterized in-house reference material is essential for both qualitative identification and quantitative analysis. The development of a reference standard involves:
Synthesis: The compound is synthesized, often through a multi-step process. For example, a related compound, 1-fluoro-3-phenylpropan-2-amine, can be synthesized via the reduction of (2-azido-3-fluoro-propyl)benzene. chemicalbook.com
Purification: The crude product is purified, typically using techniques like column chromatography or recrystallization, to achieve a high degree of chemical purity.
Characterization: The identity and structure of the purified compound are unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Purity Assignment: The exact purity is determined using quantitative methods, such as quantitative NMR (qNMR) or mass balance approaches, which combine data from HPLC, GC, water content (Karl Fischer titration), and residual solvent analysis.
Robust Analytical Protocols: Once a reference standard is available, robust analytical protocols for techniques like HPLC and GC-MS must be developed and validated. ojp.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as often defined by SWGTOX or ICH guidelines, include: nih.govnih.gov
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Developing comprehensive, validated analytical protocols is a critical step that ensures any subsequent research conducted using this compound is built upon a solid analytical foundation. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
